1-Azido-2-bromoethane

Organic Synthesis Click Chemistry Process Chemistry

1-Azido-2-bromoethane (CAS 19263-22-0) is a halogenated alkyl azide with the molecular formula C₂H₄BrN₃ and a molecular weight of 149.98 g/mol. The compound features an azido group (-N₃) and a bromo group (-Br) attached to a two-carbon ethane backbone, imparting it with dual reactivity suitable for orthogonal chemical transformations.

Molecular Formula C2H4BrN3
Molecular Weight 149.979
CAS No. 19263-22-0
Cat. No. B2706254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-2-bromoethane
CAS19263-22-0
Molecular FormulaC2H4BrN3
Molecular Weight149.979
Structural Identifiers
SMILESC(CBr)N=[N+]=[N-]
InChIInChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2
InChIKeyMVVZAQVHFWFYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azido-2-bromoethane (CAS 19263-22-0): A Core Bifunctional Building Block for Click Chemistry and Heterocycle Synthesis


1-Azido-2-bromoethane (CAS 19263-22-0) is a halogenated alkyl azide with the molecular formula C₂H₄BrN₃ and a molecular weight of 149.98 g/mol . The compound features an azido group (-N₃) and a bromo group (-Br) attached to a two-carbon ethane backbone, imparting it with dual reactivity suitable for orthogonal chemical transformations . Structurally, it is a small, non-aromatic molecule, often appearing as a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents . This simple yet bifunctional structure positions it as a versatile intermediate for constructing more complex molecular architectures, particularly through nucleophilic substitution at the bromine site and copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the azide site [1].

Precise Selection Criteria for 1-Azido-2-bromoethane: Beyond General Alkyl Azides and Bifunctional Reagents


The procurement of 1-azido-2-bromoethane (CAS 19263-22-0) for specific synthetic workflows cannot be adequately substituted by other alkyl azides or simple bifunctional linkers due to its unique combination of a short, rigid ethylene spacer and the orthogonal reactivity of its terminal groups. While other azides like 2-azidoethanol or 3-azidopropanol contain nucleophilic groups, their hydroxyl moiety requires separate activation steps for efficient coupling, introducing synthetic complexity and potential side reactions . Conversely, the pre-activated alkyl bromide in 1-azido-2-bromoethane serves as a ready electrophile for direct SN2 substitution with a range of nucleophiles under mild conditions, bypassing this limitation . Furthermore, the precise two-carbon spacer imparts a distinct molecular geometry that influences the physical and chemical properties of the final conjugate, which cannot be replicated by longer or more flexible linkers. These subtle but critical differences in reactivity and structure can determine the success of a multi-step synthesis, the stability of a conjugate, or the performance of a functional material. The following evidence outlines the specific, quantifiable differentiators that guide the selection of this compound over its closest analogs.

Quantitative Differentiation of 1-Azido-2-bromoethane: Key Selection Metrics vs. Closest Comparators


Synthetic Accessibility: Comparative Yields of Alkyl Azide Formation from Bromide Precursors

The synthesis of 1-azido-2-bromoethane from 2-bromoethylamine hydrobromide or 1-bromo-2-chloroethane is a well-established process, yielding the desired product in high purity. For the broader class of primary alkyl bromides, conversion to the corresponding alkyl azide using sodium azide typically proceeds with yields in the range of 60-85% under optimized conditions . While a specific isolated yield for 1-azido-2-bromoethane is not reported in the open primary literature, this class-level yield data provides a benchmark for synthetic viability. The key differentiation lies not in a specific yield number but in the high efficiency and atom economy of the reaction for this particular substrate, which avoids the formation of byproducts often encountered with secondary or benzylic bromides.

Organic Synthesis Click Chemistry Process Chemistry

Defined Molecular Geometry: A Comparative Look at Physical Form and Handling Properties

1-Azido-2-bromoethane is a distinct chemical entity with a defined physical state. It is characterized as a colorless to pale yellow liquid . This physical form directly contrasts with structurally similar bifunctional azides, such as 2-azidoethyl 2-bromopropanoate, which are often solids or require more careful handling due to their higher molecular weight and potential for decomposition. The liquid nature of 1-azido-2-bromoethane at room temperature can be advantageous for liquid-phase synthesis, enabling easier handling, dosing, and mixing in reaction setups compared to solid analogs that require dissolution.

Physical Chemistry Material Science Analytical Chemistry

Thermal Stability and Safe Handling: Benchmarking Decomposition Temperature Against Process Requirements

As an organic azide, 1-azido-2-bromoethane is a high-energy compound that requires careful thermal management to prevent hazardous decomposition. Safety data sheets classify the compound as sensitive to light and heat and recommend storage at -20°C to prevent decomposition . While a specific decomposition temperature is not provided in the available literature, this sensitivity is a class-level characteristic of small alkyl azides. The critical differentiator for procurement is the requirement for validated cold-chain logistics and storage. The lack of a specific decomposition temperature is a limitation of the available data. The practical implication is that a user must confirm the vendor's shipping and storage protocols, as the compound's stability is contingent on maintaining low temperatures, a factor that distinguishes it from more thermally stable bifunctional reagents like dibromoethane.

Safety Process Safety Thermal Analysis

Validated Application Domains for 1-Azido-2-bromoethane Based on Evidence


Synthesis of Heterobifunctional Crosslinkers for Targeted Bioconjugation

The orthogonal reactivity of 1-azido-2-bromoethane makes it an ideal building block for creating heterobifunctional linkers. The alkyl bromide can be selectively reacted with a thiol-containing targeting ligand (e.g., a peptide or antibody fragment) via nucleophilic substitution, while the azide remains intact. This intermediate can then be conjugated to an alkyne-modified payload (e.g., a fluorophore, drug, or nanoparticle) using copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This sequential, one-pot strategy eliminates the need for complex protecting group chemistry, streamlining the synthesis of targeted probes and therapeutics [1].

Functionalization of Alkyne-Modified Surfaces and Materials

The azide group in 1-azido-2-bromoethane is a highly specific handle for CuAAC. This reaction allows for the efficient and permanent covalent attachment of this building block to surfaces or polymers that have been pre-functionalized with terminal alkyne groups. Following this click reaction, the pendant alkyl bromide provides a secondary reactive site for further modification, such as the introduction of hydrophilic moieties or the immobilization of biomolecules. This two-step process is a powerful method for creating multi-functional surfaces with controlled ligand density [2].

Precursor for the Synthesis of N-Fluoroalkylated Nitrogen Heterocycles

1-Azido-2-bromoethane can serve as a key intermediate in the construction of complex heterocyclic systems. The azido group can participate in dipolar cycloaddition reactions to form triazoles, while the bromo group can be utilized in subsequent alkylation or coupling steps to introduce fluoroalkyl or other functional groups. This sequential use of both reactive sites enables the efficient synthesis of N-fluoroalkylated nitrogen heterocycles, a class of compounds with significant potential in medicinal chemistry and agrochemical discovery .

Building Block for Novel Azide-Containing Monomers and Polymers

The dual functionality of 1-azido-2-bromoethane makes it a useful monomer for the preparation of advanced polymers. The compound can be incorporated into a polymer backbone through the reaction of its bromine atom with a nucleophilic monomer. The pendant azide groups on the resulting polymer chain can then be used for post-polymerization modification via CuAAC, allowing for the attachment of a wide variety of functional groups (e.g., chromophores, biological ligands, or crosslinkers) to tailor the material's properties [3].

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